ML334

Stereochemistry Protein-Protein Interaction High-Throughput Screening

Reproducibility crisis: Undefined stereoisomer mixtures and indirect electrophilic activators confound Nrf2 research. ML334 (LH601A) is the solution-a first-in-class, direct, non-covalent Keap1-Nrf2 PPI inhibitor as a single, defined (SRS)-5 stereoisomer. • Potency guaranteed: FP IC50 1.6 µM; cellular EC50 12-18 µM for Nrf2 translocation & ARE induction. • Built-in control pair: Access the matched inactive (R,S,R)-ML334 (≥100× weaker) for target engagement studies. • Assay-ready: High aqueous solubility (>100 µM in PBS) ensures consistent dosing. Direct, non-electrophilic mechanism eliminates pleiotropic artifacts.

Molecular Formula C26H26N2O5
Molecular Weight 446.503
CAS No. 1432500-66-7
Cat. No. B560322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML334
CAS1432500-66-7
SynonymsAlternative Name: LH601A
Molecular FormulaC26H26N2O5
Molecular Weight446.503
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)N2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)C(=O)O
InChIInChI=1S/C26H26N2O5/c29-23(20-11-5-6-12-21(20)26(32)33)27-14-13-16-7-1-2-8-17(16)22(27)15-28-24(30)18-9-3-4-10-19(18)25(28)31/h1-4,7-10,20-22H,5-6,11-15H2,(H,32,33)/t20-,21+,22-/m1/s1
InChIKeyLNENLABLFGGAFF-BHIFYINESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ML334 Product Overview: Direct Keap1-Nrf2 Inhibitor


ML334 (also known as LH601A) is a small-molecule probe classified as a first-in-class, direct, and non-covalent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). It is a specific stereoisomer ((SRS)-5) of a tetrahydroisoquinoline derivative, identified through a high-throughput screen of the NIH MLPCN library [1]. ML334 functions by binding to the Kelch domain of Keap1, thereby preventing the sequestration and proteasomal degradation of Nrf2, which leads to Nrf2 nuclear translocation and activation of antioxidant response element (ARE)-driven gene transcription [REFS-1, REFS-2].

Direct, non-covalent Keap1-Nrf2 PPI inhibitor probe
Specific (SRS)-5 stereoisomer; stereochemical purity critical
Supports Nrf2-ARE transcriptional activation pathway studies

ML334 Stereochemistry: Why Generic Substitutes Fail


The broad class of 'Nrf2 activators' includes electrophilic compounds (e.g., sulforaphane, bardoxolone methyl) that indirectly activate Nrf2 by modifying Keap1 cysteine residues, and direct PPI inhibitors. Within direct inhibitors, subtle structural differences drastically alter potency. ML334 is a single, specific stereoisomer with defined potency; its generic name does not guarantee this critical stereochemical purity. Purchasing an undefined mixture or an inactive stereoisomer, such as (R,S,R)-ML334, yields a product that is at least 100× less potent and functionally inert, rendering it useless for reproducible research [1]. Furthermore, substituting ML334 with an indirect activator introduces a different, more pleiotropic mechanism of action, confounding experimental interpretation.

Indirect Activator Mechanism
Electrophilic Nrf2 activators (e.g., sulforaphane) act via Keap1 cysteine modification, not direct PPI inhibition, confounding mechanistic interpretation.
Stereochemical Purity
Undefined stereoisomer mixtures or the inactive (R,S,R)-ML334 isomer lack Keap1 binding activity, making lot-characterized stereochemistry essential.
Pathway Selectivity Context
Direct PPI inhibitors and indirect activators engage different upstream signaling nodes; target engagement profiles may not transfer directly.

ML334 Comparative Evidence Guide


Stereoisomer-Dependent Potency in Keap1 Binding

The active configuration of ML334 is critical for its function. The Keap1-binding activity resides predominantly in a single stereoisomer, designated (SRS)-5, which was subsequently named ML334 (LH601A). This specific stereoisomer is at least 100× more potent than the other three cis stereoisomers isolated from the initial HTS hit. [1]

Stereoisomer Potency
Head-to-head
≥100× vs other cis isomers
Stereochemical identity determines Keap1 binding; (SRS)-5 is the active configuration for target engagement.
Chiral separation, activity testing. Source: [REFS-1]
Stereochemistry Protein-Protein Interaction High-Throughput Screening

Biochemical Target Engagement: Keap1-Nrf2 FP Assay

ML334 directly competes with the Nrf2 ETGE peptide for binding to the Keap1 Kelch domain. In a fluorescence polarization (FP) assay, ML334 displaces the labeled Nrf2 peptide with an IC50 of 1.6 µM. This demonstrates its direct, on-target engagement of the Keap1-Nrf2 PPI interface. [1]

FP Assay IC50
Assay context
1.6 µM
Reported Keap1 Kelch domain binding affinity; supports dose-response experiment design.
Fluorescence polarization, Nrf2 ETGE peptide. Source: [REFS-1]
Biochemical Assay Fluorescence Polarization Binding Affinity

Cellular Nrf2 Target Gene Induction vs. Sulforaphane

ML334 (LH601A) and the indirect Nrf2 activator sulforaphane (SFN) were directly compared for their ability to induce Nrf2 target genes in HEK293 cells. Both compounds upregulated HO-1, TRX1, and NQO1 mRNA levels, but the fold-induction for HO-1 was 4- to 7-fold with ML334 compared to 2- to 7-fold with SFN, showing comparable, not superior, potency in this specific cellular context. [1]

HO-1 mRNA Induction
Head-to-head
4–7× (ML334) vs 2–7× (SFN)
Comparable Nrf2 target gene activation in HEK293 cells; supports pathway activation study context.
50–100 µM, 6 h. Source: [REFS-1]
Cell-Based Assay Gene Expression Functional Comparison

Solubility Profile for In Vitro Assays

ML334 exhibits high solubility in DMSO and good solubility in aqueous buffers. It dissolves in DMSO up to 100 mg/mL, enabling preparation of high-concentration stock solutions for cell-based assays. It also shows solubility in PBS buffer of >100 µM, which is a critical threshold for maintaining compound in solution during in vitro experiments without precipitation.

Aqueous Solubility
Data to verify
>100 µM in PBS
Reported solubility threshold may support in vitro assay development; precipitation risk review advised.
Phosphate-buffered saline. Source review recommended.
Solubility Formulation Assay Development

ML334 Research Applications


Nrf2 Activation Control in Cellular Assays

Given its direct and non-covalent mechanism of action, ML334 serves as an excellent positive control or chemical probe to specifically activate the Nrf2 pathway in cell culture (e.g., HEK293, U2OS cells). Its defined potency in biochemical (IC50 = 1.6 µM in FP) and cellular assays (EC50 = 12-18 µM for nuclear translocation and ARE induction) allows for precise dose-response experiments. [1]

Stereochemistry-Dependent Mechanism of Action

The availability of both the active (SRS)-5 stereoisomer (ML334) and its inactive counterpart ((R,S,R)-ML334) provides a powerful toolset for confirming target engagement and ruling out off-target effects. This pair enables researchers to differentiate between Nrf2-dependent and -independent cellular responses, a critical control in mechanism-of-action studies. [1]

Oxidative Stress and Cytoprotection Models

ML334 is suitable for probing the role of Nrf2 in cellular defense mechanisms. It can be used to pre-treat cells before exposure to oxidative stressors (e.g., H2O2, menadione) or toxicants to assess Nrf2-mediated cytoprotection. Its good aqueous solubility facilitates consistent dosing in cell culture media. [1]

Application
Selection Property
Validation Focus
Nrf2 pathway activation in cellular assays
Direct, non-covalent Keap1 PPI inhibition
ARE-driven gene expression, dose-response context
Stereochemical target engagement control
Active/inactive stereoisomer pair availability
Nrf2-dependent vs -independent response differentiation
Cellular defense and oxidative stress models
Aqueous solubility for consistent cell dosing
Cytoprotection endpoints under stressor challenge

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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